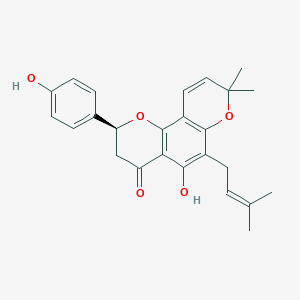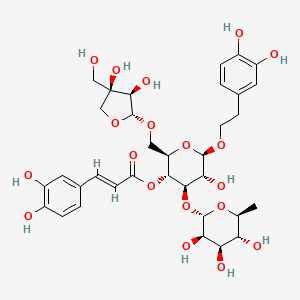
7-Hydroxymitragynine
Vue d'ensemble
Description
Elle a été décrite pour la première fois en 1994 et est un produit naturel dérivé de la mitragynine présente dans les feuilles de kratom . Ce composé est connu pour son activité agoniste puissante des récepteurs opioïdes, qui est significativement plus élevée que celle de la mitragynine et de la morphine .
Mécanisme D'action
Target of Action
7-Hydroxymitragynine primarily interacts with the body’s opioid receptors, particularly the mu-opioid receptors . These receptors are involved in pain modulation, mood regulation, and the reward system .
Mode of Action
This compound, like mitragynine, is a mixed opioid receptor agonist/antagonist. It acts as a partial agonist at mu-opioid receptors and as a competitive antagonist at delta and kappa opioid receptors . Once attached, this compound activates the receptors, causing the release of endogenous opioids like endorphins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with the opioid system. By acting on mu-opioid receptors, it can modulate the perception of pain and influence mood . It also affects dopamine, serotonin, and adrenergic receptors .
Pharmacokinetics
This compound is metabolically unstable in simulated gastric fluid but stable in simulated intestinal fluid . It is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist this compound, and this conversion is mediated by cytochrome P450 3A isoforms . It exhibits high plasma protein binding .
Result of Action
The activation of mu-opioid receptors by this compound results in various physiological and psychological effects. These include potent analgesic effects, making it effective for pain relief . It also has a unique mechanism of action that results in a lower risk of respiratory depression and potentially reduced addictive potential .
Action Environment
Environmental factors like temperature, humidity, and soil composition can impact the production of this compound . Additionally, different Kratom strains may naturally contain varying concentrations of this compound . Older Kratom leaves tend to have higher levels of this compound compared to younger leaves .
Analyse Biochimique
Biochemical Properties
7-Hydroxymitragynine interacts with opioid receptors, particularly the mu-opioid receptors . It binds to these receptors with greater efficacy than mitragynine . The compound is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist .
Cellular Effects
This compound exhibits effects on various types of cells and cellular processes. It influences cell function by acting as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . It also increases the uptake of calcein-AM in MDR-MDCK cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is more potent than both mitragynine and morphine . Unlike traditional opioids, this compound does not activate the β-arrestin pathway, meaning symptoms such as respiratory depression, constipation, and sedation are much less pronounced .
Temporal Effects in Laboratory Settings
In human liver microsomes, this compound is metabolized with a half-life of 24 minutes . It can convert into mitragynine up to 45% over a 2-hour incubation . It is also degraded up to 27% in simulated gastric fluid and up to 6% in simulated intestinal fluid .
Dosage Effects in Animal Models
This compound is formed from mitragynine in mice, and brain concentrations of this metabolite are sufficient to explain most or all of the opioid-receptor-mediated analgesic activity of mitragynine . The compound is found in the brains of mice at very high concentrations relative to its opioid receptor binding affinity .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by cytochrome P450 3A isoforms . It can metabolize to mitragynine pseudoindoxyl in the blood but not in the liver .
Subcellular Localization
It is known that the compound can be found in the brains of mice at very high concentrations , but more detailed information about its subcellular localization is not currently available.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La 7-Hydroxy Mitragynine peut être synthétisée en utilisant la mitragynine comme matière de départ. Le processus implique l'utilisation de tétrahydrofurane et d'eau comme solvants, et la réaction est effectuée sous une atmosphère d'argon gazeux à 0°C avec du [bis(trifluoroacétyl)peroxyde]benzène . Le produit brut est ensuite purifié par chromatographie sur colonne avec un éluant alcalin .
Méthodes de Production Industrielle : Dans les milieux industriels, la conversion de la mitragynine en 7-Hydroxy Mitragynine peut être catalysée par des isoformes du cytochrome P450, qui facilitent le processus d'oxydation . Cette méthode est efficace et peut produire de grandes quantités de 7-Hydroxy Mitragynine pour la recherche et le développement pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : La 7-Hydroxy Mitragynine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La conversion de la mitragynine en 7-Hydroxy Mitragynine implique une réaction d'oxydation.
Déméthylation : Le composé peut subir une déméthylation en position 17.
Conjugaison : Il peut également subir une conjugaison avec l'acide glucuronique en positions 9 et 17.
Réactifs et Conditions Communs :
Déméthylation et Conjugaison : Ces réactions se produisent généralement en présence d'enzymes spécifiques et dans des conditions physiologiques.
Principaux Produits Formés :
Mitragynine Pseudoindoxyl : Un opioïde puissant formé par le métabolisme de la 7-Hydroxy Mitragynine.
Métabolites Conjugués : Produits de conjugaison avec l'acide glucuronique.
4. Applications de Recherche Scientifique
La 7-Hydroxy Mitragynine a plusieurs applications de recherche scientifique, notamment :
Industrie : Utilisé dans le développement de produits pharmaceutiques et comme étalon en chimie analytique.
5. Mécanisme d'Action
La 7-Hydroxy Mitragynine exerce ses effets principalement en se liant aux récepteurs opioïdes. Elle agit comme un agoniste partiel aux récepteurs μ-opioïdes et comme un antagoniste compétitif aux récepteurs δ- et κ-opioïdes . Cette liaison conduit à des effets analgésiques sans activer la voie de la β-arrestine, ce qui réduit le risque d'effets secondaires tels que la dépression respiratoire, la constipation et la sédation . La conversion de la mitragynine en 7-Hydroxy Mitragynine dans le foie est médiée par les isoformes du cytochrome P450 3A .
Composés Similaires :
Mitragynine : L'alcaloïde principal du kratom, qui est moins puissant que la 7-Hydroxy Mitragynine.
Mitragynine Pseudoindoxyl : Un métabolite de la 7-Hydroxy Mitragynine avec une puissance encore plus élevée.
Unicité : La 7-Hydroxy Mitragynine est unique en raison de sa forte puissance et de son efficacité aux récepteurs opioïdes par rapport à la mitragynine et à la morphine . Elle n'active pas non plus la voie de la β-arrestine, ce qui en fait une alternative potentiellement plus sûre pour la gestion de la douleur .
Applications De Recherche Scientifique
7-Hydroxy Mitragynine has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Mitragynine: The principal alkaloid in kratom, which is less potent than 7-Hydroxy Mitragynine.
Mitragynine Pseudoindoxyl: A metabolite of 7-Hydroxy Mitragynine with even higher potency.
Morphine: A well-known opioid with similar receptor binding but higher side effect profile.
Uniqueness: 7-Hydroxy Mitragynine is unique due to its high potency and efficacy at opioid receptors compared to mitragynine and morphine . It also does not activate the β-arrestin pathway, making it a potentially safer alternative for pain management .
Propriétés
IUPAC Name |
methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENLSMHLCNXJT-CYXFISRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903988 | |
| Record name | 7-Hydroxymitragynine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174418-82-7 | |
| Record name | 7-Hydroxymitragynine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174418-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxymitragynine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxymitragynine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYMITRAGYNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












